molecular formula C15H25ClN2O2 B1675460 17-Hydroxylupanine hydrochloride CAS No. 6810-18-0

17-Hydroxylupanine hydrochloride

Cat. No.: B1675460
CAS No.: 6810-18-0
M. Wt: 300.82 g/mol
InChI Key: NWHBDKYUAPOCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxylupanine hydrochloride is a quinolizidine alkaloid derivative, structurally characterized by a hydroxyl group at the C17 position of the lupanine backbone. It was first synthesized from lupanine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and characterized via NMR spectroscopy, which confirmed the equatorial orientation of the hydroxyl group and the boat conformation of ring C . The compound forms a stable perchlorate salt upon treatment with HClO₄, exhibiting conformational equilibrium between rings A and D while maintaining rigidity in rings B and C . Its biosynthesis involves the enzymatic hydroxylation of lupanine by Psp-LUP, a key step in the degradation pathway of fused heterocyclic alkaloids .

Properties

CAS No.

6810-18-0

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

16-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-5-one;hydrochloride

InChI

InChI=1S/C15H24N2O2.ClH/c18-11-4-5-14-12-7-10(8-16(14)9-11)13-3-1-2-6-17(13)15(12)19;/h10,12-15,19H,1-9H2;1H

InChI Key

NWHBDKYUAPOCTM-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C3CC(C2O)C4CCC(=O)CN4C3.Cl

Canonical SMILES

C1CCN2C(C1)C3CC(C2O)C4CCC(=O)CN4C3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupanine, 17-hydroxy-, monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Lupanine

  • Structure : Parent compound lacking the C17 hydroxyl group.
  • Synthesis : Naturally occurring in Lupinus species.
  • Key Difference : The absence of the hydroxyl group reduces polarity and alters metabolic pathways compared to 17-hydroxylupanine .

Sparteine Derivatives

  • Example : 17-Hydroxyspartein-3-one hydrochloride (CAS 18383-44-3) .
  • Comparison: Shares the quinolizidine core but differs in oxidation states and ring substitution patterns, leading to distinct physicochemical properties.

Pharmacologically Relevant Hydrochloride Salts

Ticlopidine Hydrochloride

Property 17-Hydroxylupanine HCl Ticlopidine HCl
Molecular Formula C₁₅H₂₄N₂O₂·HCl (inferred) C₁₄H₁₄ClNS·HCl
Molecular Weight ~300.46 (calculated) 300.25
Analytical Methods NMR, HPLC HPLC, GC
Applications Research on alkaloid metabolism Antiplatelet drug

Doxepin Hydrochloride

  • Structural Feature : Contains (E)/(Z)-isomer mixtures, requiring stringent chromatographic separation .
  • Contrast : Unlike 17-hydroxylupanine hydrochloride, doxepin’s therapeutic use (antidepressant) necessitates rigorous impurity profiling, highlighting differences in quality control requirements .

Physicochemical Properties and Analytical Methods

Analytical Techniques

Compound Primary Method Key Findings
17-Hydroxylupanine HCl NMR (structural elucidation) Rigid rings B/C, dynamic A/D
Amitriptyline HCl RP-HPLC (accuracy: 98–102%) Validated for pharmaceutical use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxylupanine hydrochloride
Reactant of Route 2
17-Hydroxylupanine hydrochloride

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